![molecular formula C9H9F3N2O3S B1413517 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate CAS No. 1924283-65-7](/img/structure/B1413517.png)
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate, or TFNPC, is a trifluoromethyl-containing carbamate ester, which is a type of organic compound. It is an important intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. TFNPC is also known for its ability to promote the formation of carbon-carbon bonds. In
Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Agents : Trifluoromethylpyrazoles, sharing a structural motif with the trifluoroethyl group, have shown significant promise as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with varied activity profiles of the compounds, suggesting that derivatives like 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate could have similar applications in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Optical Sensors : Compounds containing heteroatoms like the pyrano[4,3-d][1,3]thiazol group have been utilized as recognition units for the synthesis of optical sensors. Pyrimidine derivatives, which have structural similarities to the pyrano[4,3-d][1,3]thiazol moiety, have found applications in both biological and medicinal contexts as exquisite sensing materials. This suggests potential for the subject compound in the development of optical sensors for various applications (Jindal & Kaur, 2021).
Catalytic Applications and Synthesis of Medicinal Precursors : The pyranopyrimidine core, related to the pyrano[4,3-d][1,3]thiazol structure, serves as a key precursor in the pharmaceutical industry due to its bioavailability and broader synthetic applications. This core's applicability suggests the subject compound's potential role in catalysis and as a precursor in synthesizing biologically active molecules (Parmar, Vala, & Patel, 2023).
Functionalized Compounds for Optoelectronic Materials : Quinazolines and pyrimidines, similar in complexity to the subject compound, have been extensively researched for their application in electronic devices, luminescent elements, and photoelectric conversion elements. This indicates that 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate could be explored for its utility in creating novel optoelectronic materials, leveraging the unique electronic properties of its functional groups (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)4-17-8(15)14-7-13-5-1-2-16-3-6(5)18-7/h1-4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJYYJFCMUXVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
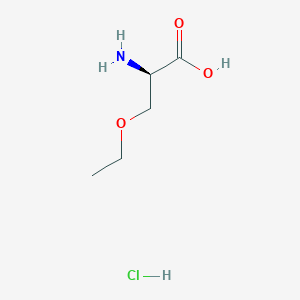
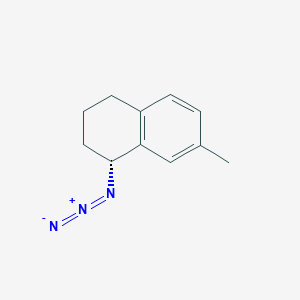


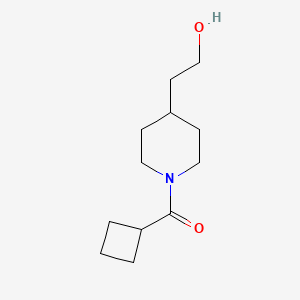

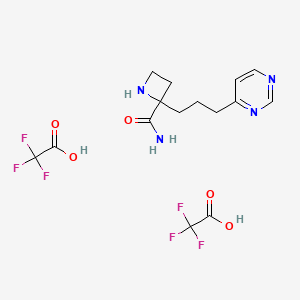

![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)

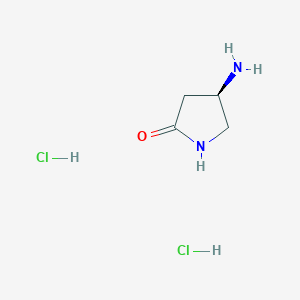

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1413457.png)